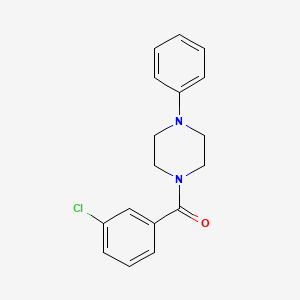

1-(3-chlorobenzoyl)-4-phenylpiperazine

Description

1-(3-Chlorobenzoyl)-4-phenylpiperazine is a piperazine derivative characterized by a phenyl group at the 4-position of the piperazine ring and a 3-chlorobenzoyl group at the 1-position. This compound has been utilized in the synthesis of oxicam analogues targeting heat shock proteins (HSPs) in colorectal polyps, where its chlorobenzoyl substituent contributes to improved binding affinity and metabolic stability .

Properties

IUPAC Name |

(3-chlorophenyl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c18-15-6-4-5-14(13-15)17(21)20-11-9-19(10-12-20)16-7-2-1-3-8-16/h1-8,13H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHKRUXUBPSJML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorobenzoyl)-4-phenylpiperazine can be synthesized through a multi-step process. One common method involves the acylation of 4-phenylpiperazine with 3-chlorobenzoyl chloride. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzoyl)-4-phenylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols or amines.

Substitution: Products depend on the nucleophile used, such as substituted amides or thioesters.

Scientific Research Applications

Medicinal Chemistry

1-(3-chlorobenzoyl)-4-phenylpiperazine is primarily explored for its potential as an anticancer agent . Studies have shown that derivatives of phenylpiperazine can exhibit significant cytotoxicity against various cancer cell lines while maintaining lower toxicity towards healthy cells. For instance, compounds similar to this piperazine derivative have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Neuropharmacology

Research indicates that piperazine derivatives can influence the central nervous system. The compound has been studied for its effects on the GABAergic system, which plays a crucial role in regulating neuronal excitability. Some studies suggest that these compounds may enhance the efficacy of traditional anticonvulsants by acting as allosteric modulators of GABA receptors .

Acaricidal Activity

Recent investigations have identified the acaricidal properties of phenylpiperazine derivatives, including this compound. These compounds have shown effectiveness against agricultural pests such as Tetranychus urticae (the two-spotted spider mite), indicating their potential use in pest control .

Structure–Activity Relationship Studies

The structure–activity relationship (SAR) studies have been crucial in optimizing the biological activity of piperazine derivatives. By modifying substituents on the piperazine ring and the benzoyl moiety, researchers aim to enhance potency against specific targets such as tyrosinase, which is involved in melanin production and is a target for skin-related disorders .

Case Study 1: Anticancer Activity

In a comprehensive study published in Molecules, researchers synthesized various phenylpiperazine derivatives and evaluated their anticancer properties. The compound BS230, which shares structural similarities with this compound, demonstrated superior cytotoxicity against MCF7 breast cancer cells while sparing MCF10A healthy cells from significant toxicity . This dual action underscores the therapeutic potential of such compounds in cancer treatment.

Case Study 2: Neuropharmacological Effects

Another study focused on the anticonvulsant activity of piperazine derivatives revealed that certain compounds could significantly elevate the threshold for electroconvulsions in animal models. This suggests that this compound may be explored further for its potential to enhance existing antiepileptic therapies .

Case Study 3: Acaricidal Efficacy

Research conducted on various phenylpiperazine derivatives highlighted their efficacy against agricultural pests, showcasing their potential application in agrochemicals. The study indicated that modifications to the piperazine structure could lead to enhanced acaricidal activity, providing insights into developing safer and more effective pest control agents .

Table 1: Biological Activities of Piperazine Derivatives

| Compound | Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| BS230 | Anticancer | MCF7 Cancer Cells | 10 | |

| This compound | Anticonvulsant | GABA Receptor | N/A | |

| Various Derivatives | Acaricidal | Tetranychus urticae | 5 |

Table 2: Structure-Activity Relationships

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Electronic Effects

Piperazine derivatives exhibit diverse pharmacological activities depending on substituent groups. Key comparisons include:

Substituent Groups on the Piperazine Ring

- However, this may reduce bioavailability due to higher polarity . 3-Chlorobenzoyl: The chlorine atom provides moderate electron withdrawal while maintaining lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs . Sulfonyl (1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine, NSPP): The sulfonyl group is strongly electron-withdrawing, improving metabolic stability but reducing membrane permeability compared to benzoyl derivatives .

Functional Group Modifications

- Carbonyl vs. Amine Linkers: The carbonyl group in 1-(3-chlorobenzoyl)-4-phenylpiperazine is critical for dopamine D3 receptor (D3R) selectivity. Analogs lacking this group (e.g., SC213: 1-(3-phenoxypropyl)-4-phenylpiperazine) show >100-fold reduced D3R affinity, highlighting the carbonyl's role in receptor interaction .

Pharmacological Activity

Receptor Selectivity

- Dopamine D3 vs. D2 Receptors:

- This compound shows high D3R selectivity (Ki = 2.6 nM) due to carbonyl-mediated interactions with the D3R E2 loop. In contrast, SC213 (lacking the carbonyl) exhibits negligible D3R affinity (Ki = 393 nM) .

- Morpholine or pyridyl substituents (e.g., compounds V–VI in ) shift selectivity to serotonin receptors, demonstrating scaffold versatility .

Anticancer and HSP Modulation

- This compound-based oxicams upregulate HSPA1 and HSP90AA1 in colorectal polyps, suggesting a role in stress-response modulation .

- Nitropyridinyl analogues (e.g., 1-(5-nitropyridin-2-yl)-4-phenylpiperazine) exhibit antitumor activity in prostate cancer but with higher toxicity due to nitro group bioactivation .

Physicochemical and ADME Properties

| Property | This compound | 1-(3-Nitrophenyl)-4-phenylpiperazine | NSPP |

|---|---|---|---|

| LogP | 3.1 | 2.4 | 2.8 |

| Solubility (mg/mL) | 0.12 (PBS) | 0.05 (PBS) | 0.08 (PBS) |

| Metabolic Stability | High (t1/2 = 45 min) | Moderate (t1/2 = 25 min) | Very High (t1/2 > 90 min) |

Q & A

Q. What are the standard synthetic routes for 1-(3-chlorobenzoyl)-4-phenylpiperazine, and how are reaction conditions optimized?

The synthesis typically involves multi-step alkylation and coupling reactions. For example:

- Alkylation : Reacting 3-chlorobenzoyl chloride with a piperazine precursor under basic conditions to introduce the benzoyl group.

- Coupling : Attaching the phenyl group via nucleophilic substitution or Buchwald-Hartwig amination. Key optimizations include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Catalysts : Transition metals (e.g., Pd for cross-coupling) improve yield and selectivity .

- Temperature control : Microwave-assisted synthesis (e.g., 280°C in Procedure F ) accelerates reactions. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is this compound characterized structurally and analytically?

Methodological characterization involves:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) and piperazine ring conformation .

- HPLC : Quantifies purity (>98%) and monitors reaction progress using reverse-phase columns .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 341.1) .

Q. What are the critical parameters for optimizing reaction yields in piperazine derivative synthesis?

- Stoichiometry : Excess acylating agents (1.2–1.5 equiv.) ensure complete substitution .

- Reaction time : Extended stirring (12–24 hrs) improves conversion in coupling steps .

- Workup : Sequential extraction (ethyl acetate/water) and drying (anhydrous Na₂SO₄) minimize impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK-293 vs. CHO for receptor binding) or incubation times .

- Structural heterogeneity : Impurities (>2%) or stereoisomers may alter activity. Validate purity via HPLC-NMR hyphenation .

- Pharmacokinetic factors : Metabolic stability (CYP450 interactions) can mask in vitro efficacy. Use hepatic microsome assays to clarify .

Q. What strategies enhance the selectivity of this compound derivatives for target receptors?

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding to hydrophobic receptor pockets .

- Molecular docking : Screen derivatives against crystal structures (e.g., dopamine D3 receptors) to prioritize high-affinity candidates .

- SAR studies : Compare IC₅₀ values of analogs with varying substituents (e.g., 3-Cl vs. 4-F) to identify critical pharmacophores .

Q. What advanced techniques are used to study receptor binding kinetics and mechanism of action?

- Surface plasmon resonance (SPR) : Measures real-time binding affinity (KD) to immobilized targets .

- Radioligand displacement assays : Use tritiated ligands (e.g., [³H]spiperone) to quantify competitive inhibition .

- Cryo-EM : Resolves compound-receptor complexes at near-atomic resolution to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.